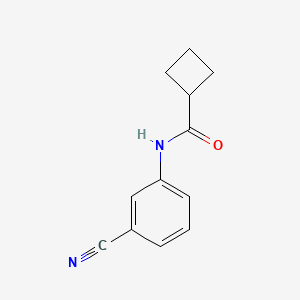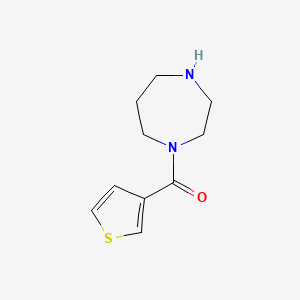![molecular formula C23H21N3O2S B2966311 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-phenylbutanamide CAS No. 1020979-44-5](/img/structure/B2966311.png)
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[3,2-a]pyrimidines are a class of compounds that have attracted the attention of many investigators due to their virtually unlimited synthetic and pharmacological potential . They have been used as the basis for synthesizing a variety of biologically active substances, including antifungal , antimalarial , antihypertensive , anti-inflammatory , and antimicrobial substances with wide spectra of actions .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . For example, an effective method was developed for the preparation of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester, which is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine .Molecular Structure Analysis
The structure of thiazolo[3,2-a]pyrimidines can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . Detailed studies of the structural properties of these compounds allow subsequent chemical modification to be performed more successfully and with better targeting .Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Scientific Research Applications
Antimicrobial and Antifungal Activity
A significant application of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-phenylbutanamide derivatives lies in their antimicrobial and antifungal properties. Research has demonstrated the preparation and evaluation of various thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, showcasing promising biological activity against a range of gram-positive and gram-negative bacteria, as well as fungal strains. These findings suggest the potential of these compounds in developing new antimicrobial agents (El Azab & Abdel-Hafez, 2015).
Herbicidal Activity
Another intriguing application is the herbicidal activity observed in derivatives of this compound. Studies have shown that certain chiral derivatives exhibit moderate inhibitory activities against monocotyledon and dicotyledon plants, indicating their potential as herbicides. The introduction of chiral active units has been noted to enhance herbicidal activities against various weeds (Duan, Zhao, & Zhang, 2010).
Anticancer Activity
There is also evidence supporting the anticancer potential of thiazolo[4,5-d]pyrimidine derivatives. Synthesized compounds have been evaluated for their antiproliferative activity against several cancer cell lines, including prostate, breast, cervical, and colon cancer cells. Some derivatives displayed selective cytotoxicity towards cancer cells compared to normal cells, underscoring their therapeutic potential in cancer treatment. This research opens avenues for further optimization and development of anticancer drugs (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Anti-inflammatory and Analgesic Activities
Compounds within this chemical class have been investigated for their anti-inflammatory and analgesic properties. Several pyrimidine derivatives have been synthesized and tested, with some showing considerable anti-inflammatory and analgesic activities. These compounds provide a basis for the development of new treatments for inflammation and pain, highlighting the diverse pharmacological potential of thiazolo[3,2-a]pyrimidine derivatives (Sondhi, Singh, Johar, & Kumar, 2005).
Mechanism of Action
Future Directions
Thiazolo[3,2-a]pyrimidines have shown great potential in the development of new medicines, including anticancer drugs . The aim of ongoing research is to develop new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine . This includes the development of preparative methods for production of these compounds and detailed studies of their structural properties .
properties
IUPAC Name |
N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-16-13-22(28)26-20(15-29-23(26)24-16)18-10-6-11-19(14-18)25-21(27)12-5-9-17-7-3-2-4-8-17/h2-4,6-8,10-11,13-15H,5,9,12H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHNYZHCPBIYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2966228.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2966231.png)


![N-[2-[2-[2-[2-[4-[(Z)-1-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethyl]-4-[(3S,4S)-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-3-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carbonyl]benzamide](/img/structure/B2966239.png)
![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline](/img/structure/B2966240.png)
![N-(1-cyanocyclopentyl)-2-{[1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2966242.png)

![2-(2,4-dichlorophenoxy)-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2966245.png)


![Sodium 1-cyclobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2966248.png)
